4'-Methyl-4'-thiothymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

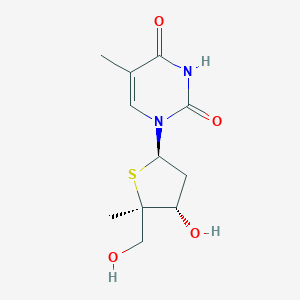

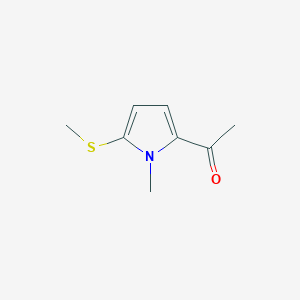

4'-Methyl-4'-thiothymidine (also known as 4'-thio-2'-deoxythymidine or 4S-T) is a thymidine analog that has been widely used in scientific research. It is a modified nucleoside that has a sulfur atom at the 4'-position of the thymidine ring, instead of the oxygen atom found in natural thymidine. This modification confers unique properties to 4S-T, making it a valuable tool for studying DNA replication, repair, and transcription.

Mecanismo De Acción

The mechanism of action of 4S-T involves its incorporation into DNA during replication. Due to the presence of the sulfur atom at the 4'-position, 4S-T forms a stable base pair with adenine, instead of the natural base pairing between thymine and adenine. This results in the formation of a mismatched base pair, which can lead to DNA replication errors and DNA damage.

Efectos Bioquímicos Y Fisiológicos

The incorporation of 4S-T into DNA can lead to a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Additionally, 4S-T has been shown to induce DNA polymerase errors, leading to mutations and potentially contributing to cancer development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4S-T in lab experiments include its potency as a DNA polymerase inhibitor, its ability to induce DNA damage and replication errors, and its unique base pairing properties. However, there are also limitations to its use, including potential toxicity and the need for careful experimental design to avoid confounding effects.

Direcciones Futuras

There are several future directions for research involving 4S-T. One potential area is the development of new antiviral agents based on the structure of 4S-T. Additionally, further investigation into the mechanism of action of 4S-T and its effects on DNA replication fidelity could provide insights into the development of cancer and other diseases. Finally, the use of 4S-T in combination with other DNA-damaging agents could lead to the development of new cancer therapies.

Métodos De Síntesis

The synthesis of 4S-T involves several steps, starting from commercially available starting materials. The first step is the protection of the 5'-hydroxyl group of thymidine with a tert-butyldimethylsilyl (TBDMS) group. The 4'-position is then selectively deoxygenated with Lawesson's reagent to form the corresponding thiothymidine intermediate. The TBDMS group is then removed, and the resulting 4'-thiothymidine is deprotected to yield 4S-T.

Aplicaciones Científicas De Investigación

4S-T has been widely used in scientific research as a tool to study DNA replication, repair, and transcription. It is a potent inhibitor of DNA polymerases, including HIV-1 reverse transcriptase, and has been used as a potential antiviral agent. Additionally, 4S-T has been used to study the role of DNA polymerase fidelity in cancer development, as well as to investigate the mechanism of action of DNA-damaging agents.

Propiedades

Número CAS |

152594-60-0 |

|---|---|

Nombre del producto |

4'-Methyl-4'-thiothymidine |

Fórmula molecular |

C11H16N2O4S |

Peso molecular |

272.32 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methylthiolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O4S/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |

Clave InChI |

CWWKIGPGXZODQG-VAOFZXAKSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](S2)(C)CO)O |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |

Sinónimos |

2'-deoxy-4'-methyl-4'-thiothymidine 4'-methyl-4'-thiothymidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)